molecular formula C19H15N5O B2753942 1-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea CAS No. 862811-88-9

1-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea

Cat. No.: B2753942
CAS No.: 862811-88-9
M. Wt: 329.363
InChI Key: LWYGKOPWCTYUTD-UHFFFAOYSA-N
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Description

1-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyrimidine core fused with a phenylurea moiety, which contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea can be achieved through various synthetic routes. One common method involves the condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde with phenyl isocyanate under mild reaction conditions. This reaction typically proceeds via a one-pot, multicomponent protocol, which provides a convenient and efficient way to construct the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding oxides, while reduction may yield reduced derivatives .

Properties

IUPAC Name

1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-19(21-15-7-2-1-3-8-15)22-16-9-4-6-14(12-16)17-13-24-11-5-10-20-18(24)23-17/h1-13H,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYGKOPWCTYUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330084
Record name 1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

862811-88-9
Record name 1-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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